[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid
CAS No.: 266369-35-1
Cat. No.: VC2444705
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 266369-35-1 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid |
| Standard InChI | InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) |
| Standard InChI Key | FAYDWIZOVOAUPK-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Basic Properties
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid features a phenyl ring substituted with an acetic acid group and a 2-oxopyrrolidin-1-yl moiety. Its molecular formula is C12H13NO3 with a molecular weight of 219.24 g/mol. The compound's structure consists of three main components: the phenyl ring, the acetic acid side chain (-CH2COOH) at one position, and the 2-oxopyrrolidin-1-yl group at the para position relative to the acetic acid chain.
Table 1: Basic Chemical Properties of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid
| Property | Value |
|---|---|
| CAS Number | 266369-35-1 |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid |
| European Community (EC) Number | 842-013-1 |
| Creation Date (PubChem) | 2006-07-29 |
| Last Modified | April 5, 2025 |
The compound contains a total of 16 atoms excluding hydrogen (12 carbon, 1 nitrogen, and 3 oxygen atoms), forming a structure with two ring systems: the aromatic phenyl ring and the five-membered pyrrolidinone ring. The carboxylic acid group provides acidic properties to the molecule, while the amide functionality of the pyrrolidinone ring contributes to its hydrogen-bonding capabilities .
Chemical Identifiers and Structural Descriptors
Various chemical identifiers and structural descriptors are available for [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid, facilitating its identification in chemical databases and literature. These standardized identifiers enable precise communication about the compound across different chemical information systems.
Table 2: Chemical Identifiers and Structural Descriptors
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16) |
| Standard InChIKey | FAYDWIZOVOAUPK-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O |
| Canonical SMILES | C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O |
| PubChem Compound ID | 7130749 |
| DSSTox Substance ID | DTXSID00427859 |
These estimated properties suggest that [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid likely possesses moderate lipophilicity, allowing some penetration through biological membranes while maintaining sufficient water solubility for biological applications. The presence of hydrogen bond donors and acceptors provides opportunities for interactions with biological targets.
Synthesis Methods
Catalytic Hydrogenation Approach
One potential synthetic route could involve the catalytic hydrogenation of an appropriate mandelic acid derivative. This approach is based on established methods for synthesizing phenylacetic acids from mandelic acid precursors. The process typically involves:
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Using a noble metal catalyst such as palladium or platinum
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Conducting the reaction in an aqueous solution free from mineral acids (particularly hydrochloric acid)
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Operating at temperatures of 90-150°C under hydrogen pressure
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Careful control of reaction conditions to prevent unwanted side reactions
This approach has been successfully applied to various substituted mandelic acids to produce the corresponding phenylacetic acid derivatives with yields of up to 85-90% .
Direct Functionalization Approach
Another potential approach involves the direct functionalization of 4-substituted phenylacetic acids or their derivatives. This could include:
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N-arylation of pyrrolidin-2-one with 4-halogenated phenylacetic acid derivatives
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Palladium-catalyzed cross-coupling reactions
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Copper-catalyzed coupling reactions
Cyanoacetate Approach
Drawing from the synthesis of related compounds, another potential route could involve:
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Starting with a suitably substituted 4-halobenzene
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Introduction of the acetate functionality through malonic ester chemistry or cyanoacetate intermediates
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Subsequent introduction of the pyrrolidinone moiety
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Hydrolysis of ester intermediates to yield the final carboxylic acid
Specific Synthetic Considerations
The synthesis of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid would need to address several considerations:
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Regioselectivity: Ensuring that the pyrrolidin-1-yl group is introduced specifically at the para position relative to the acetic acid side chain.
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Functional group compatibility: Managing the reactivity of the carboxylic acid group, which might require protection/deprotection strategies during certain synthetic steps.
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Reaction conditions: Optimizing conditions to maximize yield and minimize side reactions, particularly during coupling reactions.
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Purification: Developing effective purification protocols for isolating the desired product from reaction mixtures.
Based on approaches used for related compounds, a potential synthetic sequence might involve protection of a 4-bromophenylacetic acid, coupling with pyrrolidin-2-one under appropriate conditions, followed by deprotection to yield the target compound .
Biological Activity and Applications
Medicinal Chemistry
As a potential lead compound or building block for developing:
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Antimicrotubule agents
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Anti-inflammatory compounds
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Central nervous system active compounds (due to the pyrrolidinone moiety, which is present in drugs like piracetam)
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Other therapeutic agents targeting tubulin or related biological pathways
Synthetic Chemistry
As a versatile intermediate for the synthesis of:
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More complex bioactive molecules
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Conjugates with other biologically active compounds
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Structure-activity relationship studies
Chemical Biology
As a tool for:
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Investigating cellular processes involving microtubule dynamics
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Exploring structure-activity relationships of tubulin-binding compounds
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Developing probes for biological research
The carboxylic acid group provides a convenient handle for further derivatization, making this compound potentially valuable as a synthetic intermediate in various applications.
Structural Analogs and Structure-Activity Relationship
Positional Isomers
[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid has two notable positional isomers, which differ in the location of the 2-oxopyrrolidin-1-yl group on the phenyl ring:
Table 4: Comparison of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid and Its Positional Isomers
| Compound | CAS Number | Position of 2-oxopyrrolidin-1-yl | InChIKey |
|---|---|---|---|
| [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid | 266369-35-1 | para (4-position) | FAYDWIZOVOAUPK-UHFFFAOYSA-N |
| 2-(3-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid | 1368503-69-8 | meta (3-position) | YWWVWWWUWFEZKC-UHFFFAOYSA-N |
| 2-(2-(2-Oxopyrrolidin-1-yl)phenyl)acetic acid | 109049-91-4 | ortho (2-position) | FCLBHKVFUDDYCD-UHFFFAOYSA-N |
All three isomers share the same molecular formula (C12H13NO3) and molecular weight (219.24 g/mol), differing only in the relative positions of the functional groups on the phenyl ring .
Related Structural Analogs
Beyond positional isomers, other structural analogs include compounds with different functional groups connecting the phenyl ring and the pyrrolidinone moiety. Notable examples include:
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Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs): These compounds replace the acetic acid group with a phenyl sulfonyl ester.
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Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs): These compounds contain a sulfonamide linkage instead of the acetic acid group.
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Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate: This compound features a different substitution pattern, with the pyrrolidinone attached directly to the α-carbon of the acetic acid, which is esterified as a methyl ester .
Spectroscopic Characterization
Predicted 1H NMR Signals
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Methylene protons of the acetic acid group (-CH2COOH): Expected as a singlet at approximately δ 3.5-3.7 ppm
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Aromatic protons of the para-substituted phenyl ring: Expected as two doublets (AA'BB' system) at approximately δ 7.0-7.8 ppm
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Pyrrolidinone ring protons:
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-CH2-CH2-CH2-: Expected as multiplets between δ 2.0-2.6 ppm
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-N-CH2-: Expected at approximately δ 3.7-3.9 ppm
-
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Carboxylic acid proton (-COOH): Variable position (δ 10-13 ppm), often broad and dependent on concentration and solvent
Predicted 13C NMR Signals
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Carboxylic acid carbon (-COOH): Expected at approximately δ 175-180 ppm
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Pyrrolidinone carbonyl carbon (N-C=O): Expected at approximately δ 170-175 ppm
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Aromatic carbons: Expected between δ 115-145 ppm
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Methylene carbon (-CH2COOH): Expected at approximately δ 40-45 ppm
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Pyrrolidinone ring carbons: Expected between δ 17-50 ppm
Infrared (IR) Spectroscopy
Key expected IR absorptions for [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid would include:
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O-H stretching (carboxylic acid): Broad band at approximately 3000-2500 cm-1
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C=O stretching (carboxylic acid): Strong band at approximately 1700-1725 cm-1
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C=O stretching (pyrrolidinone): Strong band at approximately 1650-1680 cm-1
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C-N stretching: Medium band at approximately 1200-1350 cm-1
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Aromatic C=C stretching: Medium bands at approximately 1450-1600 cm-1
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O-H bending (carboxylic acid): Medium band at approximately 1400-1450 cm-1
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C-O stretching (carboxylic acid): Strong band at approximately 1210-1320 cm-1
Mass Spectrometry
The expected mass spectrometric features would include:
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Molecular ion: m/z 219 (corresponding to the molecular formula C12H13NO3)
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Potential fragment ions:
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Loss of -OH: m/z 202
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Loss of -COOH: m/z 174
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Cleavage of the methylene link: m/z 175 and m/z 44
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Fragmentation of the pyrrolidinone ring: various fragments
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Specific fragmentation patterns would depend on the ionization technique employed (electron impact, electrospray ionization, etc.) and instrumental parameters.
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